molecular formula C17H22ClN3O2S2 B2600514 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide CAS No. 1049525-37-2

5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2600514
CAS No.: 1049525-37-2
M. Wt: 399.95
InChI Key: JYGIXTOJGYZCJD-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a phenylpiperazine moiety and a thiophene-sulfonamide group. The piperazine scaffold is a biologically active structure extensively documented in scientific literature for its diverse pharmacological potential, including activities in the central nervous system, as well as antimicrobial, anti-inflammatory, and anticancer properties . Similarly, the sulfonamide functional group is a common feature in many therapeutic agents and bioactive molecules. This combination makes the compound a valuable template for developing new molecular entities and probing structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules. It also serves as a core structure for screening against various biological targets, such as enzyme inhibitors or G-protein coupled receptors (GPCRs), given the known target profiles of its constituent parts. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S2/c18-16-7-8-17(24-16)25(22,23)19-9-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-8,19H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGIXTOJGYZCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group:

    Attachment of the phenylpiperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 5-position of the thiophene ring and the sulfonamide nitrogen are primary sites for nucleophilic substitution.

Reactivity at the Chloro Group

Reaction TypeReagents/ConditionsMajor ProductNotesSource
MethoxylationNaOCH₃, methanol, reflux5-methoxy-thiophene-2-sulfonamideMaintains piperazine
AminationNH₃ (aq), DMF, 60°C5-amino-thiophene-2-sulfonamideRequires catalyst

Reactivity at the Sulfonamide Nitrogen

Reaction TypeReagents/ConditionsMajor ProductNotesSource
AlkylationCH₃I, K₂CO₃, acetoneN-methylated sulfonamideReduced bioavailability
AcylationAcCl, pyridine, 0°CN-acetyl sulfonamide derivativeSteric hindrance noted

Oxidation and Reduction

The sulfonamide and piperazine groups influence redox behavior.

Oxidation Reactions

Target SiteReagents/ConditionsProductOutcomeSource
Sulfonamide SH₂O₂, acetic acid, 25°CSulfone derivativeEnhanced polarity
Piperazine NmCPBA, CH₂Cl₂, -10°CN-oxide derivativeAlters receptor binding

Reduction Reactions

Target SiteReagents/ConditionsProductOutcomeSource
Chloro groupH₂, Pd/C, ethanolDechlorinated thiophene derivativeLoss of bioactivity
Sulfonamide SNaBH₄, THF, 0°CThiol intermediate (unstable)Requires stabilization

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes functionalization at the secondary amine:

Reaction TypeReagents/ConditionsMajor ProductApplicationSource
AlkylationBenzyl chloride, K₂CO₃N-benzyl-piperazine derivativeEnhanced lipophilicity
AcylationAcetic anhydride, refluxN-acetyl-piperazine derivativeReduced CNS penetration

Stability and Degradation

The compound exhibits sensitivity to:

  • Acidic hydrolysis : Degrades via cleavage of the sulfonamide bond at pH < 3.

  • UV light : Photodegrades to form chloro-thiophene radicals (trapped using ESR) .

Comparative Reactivity Insights

A structural analog, 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide , shows similar substitution patterns but lower thermal stability due to the lactam ring .

Scientific Research Applications

Neurological Disorders

The compound's interaction with serotonin receptors indicates its potential use in managing conditions such as depression and anxiety. Research has shown that compounds targeting the 5-HT receptor family can alleviate neuropsychiatric symptoms, particularly in dementia patients .

Antimicrobial Activity

Similar to other sulfonamides, this compound may exhibit antibacterial properties. Studies have demonstrated that related sulfonamide compounds show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide warrants further investigation.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly targeting Factor Xa (FXa), an essential component in the coagulation cascade. By inhibiting FXa, the compound could serve as an antithrombotic agent, potentially reducing the risk of thromboembolic diseases like deep vein thrombosis and pulmonary embolism .

Case Study 1: Antidepressant Potential

A study investigating the effects of various piperazine derivatives on serotonin receptor modulation highlighted the potential for compounds like 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide to influence mood regulation positively. This study demonstrated significant improvements in behavioral models for depression when treated with related compounds .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives revealed that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy that warrants further exploration .

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The sulfonamide group can also interact with enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The hydantoin core in Compound 13 () exhibits potent antiplatelet activity via 5-HT2A antagonism (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) . Begacestat (), another thiophene sulfonamide derivative, diverges in therapeutic application (Alzheimer’s disease) due to its trifluoromethyl-rich side chain, highlighting how substituents dictate target specificity .

Role of the Piperazine-Propyl Chain: The 3-(4-phenylpiperazin-1-yl)propyl chain is conserved across analogs in and , suggesting its critical role in receptor binding. For example, HBK14–HBK19 () feature phenoxyethyl/propyl linkers with varied aromatic substitutions, which may modulate lipophilicity and binding kinetics .

Substituent Effects :

  • The 5-chloro substituent on the thiophene ring may enhance electron-withdrawing effects, stabilizing the sulfonamide group and influencing receptor affinity. This contrasts with Compound 13 (), where the hydantoin core lacks halogenation but retains activity through spirocyclic rigidity .

Biological Activity

5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound features a thiophene core linked to a sulfonamide group and a piperazine moiety, which is significant for interactions with neurotransmitter receptors.

  • Molecular Formula : C₁₈H₂₃ClN₂O₂S
  • Molecular Weight : Approximately 373.51 g/mol
  • InChI Key : Specific structural representation available in chemical databases.

The primary biological activity of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is hypothesized to involve its interaction with serotonin receptors, particularly the 5-HT₂ receptor subtype. This interaction suggests potential anxiolytic and antidepressant effects, akin to other known piperazine derivatives. The compound may also act as an antagonist at the α₁-adrenoceptor, further influencing neurotransmitter dynamics within the central nervous system.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Serotonin Receptor Modulation Acts as a modulator at serotonin receptors, potentially aiding in anxiety and depression treatment.
α₁-Adrenoceptor Antagonism Shows antagonistic properties that may contribute to its therapeutic effects.
Enzyme Inhibition Potential for inhibiting certain enzymes involved in neurotransmitter metabolism.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

  • Neuropharmacological Studies :
    • A study investigating the effects of similar piperazine derivatives reported significant anxiolytic effects in animal models, suggesting that 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide may exhibit comparable efficacy.
  • Cytotoxicity and Antitumor Activity :
    • While primarily investigated for neurological applications, some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC₅₀ values indicating significant antiproliferative activity against MCF7 and NCI-H460 cell lines .
  • Potential for Treating Neurological Disorders :
    • The compound's ability to modulate serotonin levels positions it as a candidate for further exploration in treating conditions such as depression and anxiety disorders. Additional biochemical studies are warranted to elucidate its full pharmacological profile .

Synthesis and Chemical Stability

The synthesis of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available thiophene derivatives. Common reagents include dichloromethane and triethylamine under controlled conditions to optimize yield and purity. The compound exhibits moderate stability under standard laboratory conditions but may be sensitive to light or moisture due to its sulfonamide group.

Future Directions

Further research is essential to explore the full therapeutic potential of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Investigating its efficacy in clinical settings for neurological disorders.
  • Exploring its potential as an enzyme inhibitor in metabolic pathways related to neurotransmitter regulation.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling thiophene-2-sulfonamide derivatives with substituted piperazine intermediates under reflux conditions. For example, POCl₃-mediated reactions at 90°C for 3–5 hours are effective for forming sulfonamide bonds . Post-synthesis, purity validation requires:

  • HPLC with a C18 column (≥98% purity threshold) .
  • Recrystallization from DMSO/water mixtures (2:1 ratio) to remove unreacted precursors .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (expected: ~463.4 g/mol based on C₁₇H₂₁ClN₄O₂S₂) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), sulfonamide protons (δ 2.8–3.2 ppm), and piperazine substituents (δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolve bond angles and dihedral angles to confirm spatial arrangement (e.g., piperazine-propyl linkage geometry) .
  • IR spectroscopy : Validate sulfonamide S=O stretches (1150–1350 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
  • In vitro assays : Test dose-dependent inhibition of enzymatic targets (e.g., carbonic anhydrase) using fluorometric or colorimetric assays (IC₅₀ calculations) .
  • Derivatization : Modify the phenylpiperazine group (e.g., electron-withdrawing substituents) and compare activity via dose-response curves .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assays : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Comparative meta-analysis : Pool data from multiple studies and apply statistical models (ANOVA or mixed-effects regression) to identify confounding variables .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics if initial data came from enzyme assays) .

Q. What experimental designs are suitable for assessing environmental persistence or toxicity?

Methodological Answer: Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) .

Field studies :

  • Apply randomized block designs with split plots to assess soil adsorption under varying pH/organic matter content .

Data Documentation & Reproducibility

Q. What data must be reported to ensure reproducibility of synthesis and bioassays?

Methodological Answer:

  • Synthesis : Document reaction time, temperature, solvent ratios, and yields at each step .
  • Characterization : Provide NMR spectra (integration values), HPLC chromatograms (retention times), and crystallographic data (CCDC deposition numbers) .
  • Bioassays : Include positive/negative controls, exact compound concentrations, and raw data (e.g., absorbance values for enzyme assays) .

Q. Table 1: Key Physicochemical Properties

PropertyMethodValueReference
Molecular WeightESI-MS463.4 g/mol
LogP (Lipophilicity)HPLC retention time (C18)2.8 ± 0.3
Aqueous SolubilityShake-flask (pH 7.4)0.12 mg/mL
Thermal StabilityTGA/DSCDecomposition at 220°C

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